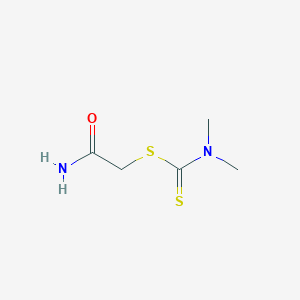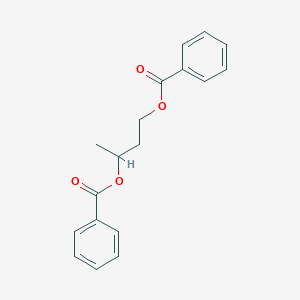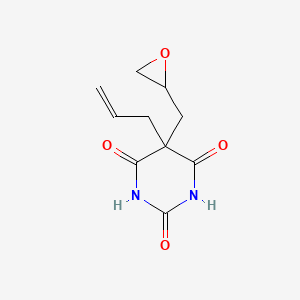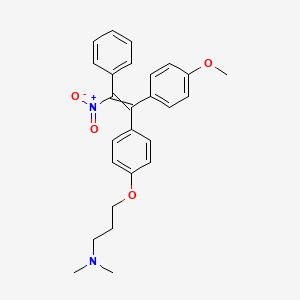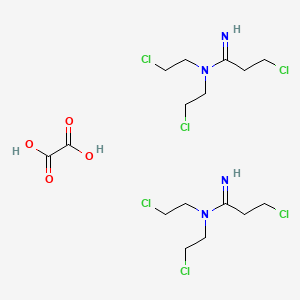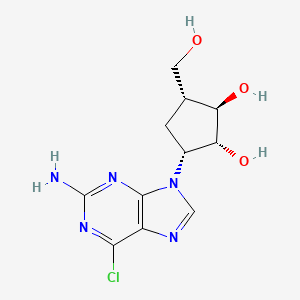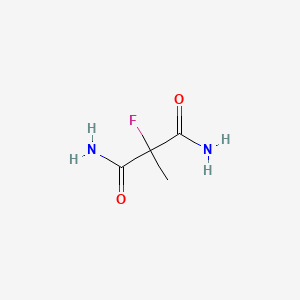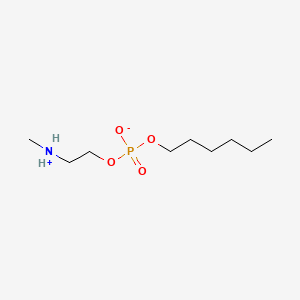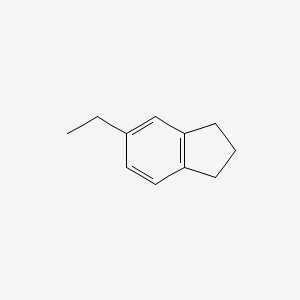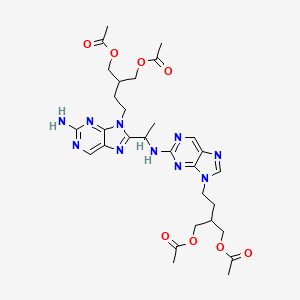
Ac-ThrIleMetMetGlnArg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ac-ThrIleMetMetGlnArg-NH2 is a synthetic peptide with a specific sequence of amino acids: acetylated threonine, isoleucine, methionine, methionine, glutamine, and arginine, ending with an amide group. This peptide is designed to mimic certain biological activities and is often used in research to study protein interactions, signaling pathways, and therapeutic potentials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-ThrIleMetMetGlnArg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Preparation: The synthesis begins with the attachment of the first amino acid (arginine) to a resin.
Coupling Reactions: Each subsequent amino acid (glutamine, methionine, methionine, isoleucine, and threonine) is coupled to the growing chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Acetylation: The N-terminal threonine is acetylated using acetic anhydride.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines automate the SPPS process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-ThrIleMetMetGlnArg-NH2: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
Ac-ThrIleMetMetGlnArg-NH2: has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigates protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Explores therapeutic potentials, such as antimicrobial activity, cancer treatment, and drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mécanisme D'action
The mechanism of action of Ac-ThrIleMetMetGlnArg-NH2 depends on its specific application. Generally, it interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate signaling pathways, inhibit or activate enzymes, and alter cellular functions.
Comparaison Avec Des Composés Similaires
Ac-ThrIleMetMetGlnArg-NH2: can be compared with other peptides like:
Ac-ThrIleMetMetGlnLys-NH2: Similar structure but with lysine instead of arginine, which may alter its charge and interaction properties.
Ac-ThrIleMetMetGlnArg-OH: Similar but without the C-terminal amide, affecting its stability and solubility.
Ac-ThrIleMetMetGlnArg-COOH: Similar but with a carboxyl group at the C-terminus, influencing its biological activity.
The uniqueness of This compound lies in its specific sequence and modifications, which confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
133569-12-7 |
|---|---|
Formule moléculaire |
C33H61N11O9S2 |
Poids moléculaire |
820.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C33H61N11O9S2/c1-7-17(2)25(44-32(53)26(18(3)45)39-19(4)46)31(52)43-23(13-16-55-6)30(51)42-22(12-15-54-5)29(50)41-21(10-11-24(34)47)28(49)40-20(27(35)48)9-8-14-38-33(36)37/h17-18,20-23,25-26,45H,7-16H2,1-6H3,(H2,34,47)(H2,35,48)(H,39,46)(H,40,49)(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,36,37,38)/t17-,18+,20-,21-,22-,23-,25-,26-/m0/s1 |
Clé InChI |
FKIPKGFMPNHGKB-OAIYDUGDSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


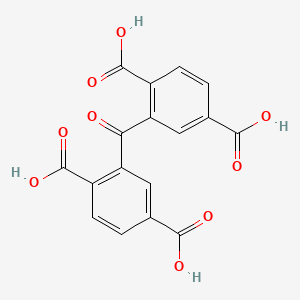
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
